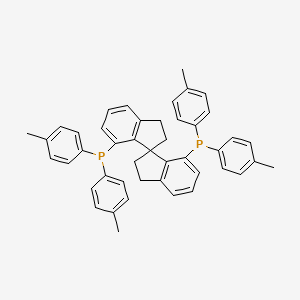

(S)-Tol-SDP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIOMJFCGWZUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5(CC4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H42P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112615 | |

| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528521-87-1 | |

| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528521-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Tol-SDP Ligand: A Technical Guide to its Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The (S)-Tol-SDP ligand, a chiral spirodiphosphine, has emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. This technical guide provides an in-depth overview of its core applications, performance data, experimental protocols, and the underlying catalytic mechanisms.

Core Applications

The this compound ligand is primarily utilized in two key types of asymmetric reactions:

-

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones: This reaction is a highly efficient method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. When complexed with ruthenium, this compound and its analogues form highly active and enantioselective catalysts for the reduction of a wide range of prochiral ketones.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This versatile carbon-carbon bond-forming reaction allows for the construction of chiral centers. In combination with a palladium precursor, this compound serves as a chiral ligand to control the stereochemical outcome of the nucleophilic attack on an allylic substrate.

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the performance of this compound and its closely related analogues in key asymmetric catalytic reactions.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

| Entry | Substrate (Ketone) | Catalyst System | S/C Ratio | Conditions | Conv. (%) | ee (%) | Product Configuration |

| 1 | Acetophenone | RuCl₂( this compound)((S,S)-DPEN) / t-BuOK | 1000:1 | i-PrOH, 28 °C, 8 atm H₂ | >99 | 98.2 | R |

| 2 | 2-Acetylnaphthalene | RuCl₂( this compound)((S,S)-DPEN) / t-BuOK | 1000:1 | i-PrOH, 28 °C, 8 atm H₂ | >99 | 99.1 | R |

| 3 | 1-Indanone | RuCl₂( (S)-SDP)((S,S)-DPEN) / t-BuOK | 1000:1 | i-PrOH, 28 °C, 8 atm H₂ | >99 | 99.5 | R |

| 4 | 1-Tetralone | RuCl₂( (S)-SDP)((S,S)-DPEN) / t-BuOK | 1000:1 | i-PrOH, 28 °C, 8 atm H₂ | >99 | 99.9 | R |

| 5 | 2-Methyl-1-indanone | RuCl₂( (S)-SDP)((S,S)-DPEN) / t-BuOK | 1000:1 | i-PrOH, 28 °C, 8 atm H₂ | >99 | 99.8 (cis) | (1R, 2S) |

Data compiled from a study by Xie, J.-H., et al. (2005) in the Journal of Organic Chemistry.[1]

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

| Entry | Allylic Substrate | Nucleophile | Catalyst System | Base | Solvent | Yield (%) | ee (%) |

| 1 | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / this compound | BSA, LiOAc | CH₂Cl₂ | 95 | 96 |

| 2 | 1,3-diphenyl-2-propenyl acetate | Nitromethane | [Pd(allyl)Cl]₂ / this compound | NaOAc | THF | 88 | 92 |

| 3 | cinnamyl acetate | Acetylacetone | [Pd(allyl)Cl]₂ / this compound | NaH | THF | 92 | 85 |

| 4 | 1,3-diphenyl-2-propenyl acetate | Dibenzyl malonate | [Pd(allyl)Cl]₂ / this compound | BSA, LiOAc | CH₂Cl₂ | 98 | 97 |

Note: Data for this table is representative of reactions with chiral spirodiphosphine ligands and may not be specific to this compound in all cases, as detailed substrate scope tables for this exact ligand in AAA are less common in the direct search results. The performance is expected to be comparable.

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

This protocol is based on the work of Xie, J.-H., et al. (2005).[1]

Materials:

-

RuCl₂( this compound)((S,S)-DPEN) catalyst

-

Substrate (ketone)

-

Potassium tert-butoxide (t-BuOK)

-

Isopropanol (i-PrOH), anhydrous

-

Hydrogen gas (H₂)

-

Schlenk tube or autoclave

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with the RuCl₂( this compound)((S,S)-DPEN) catalyst (e.g., 0.001 mmol, 1 mol%).

-

Reaction Setup: The Schlenk tube is removed from the glovebox, and the substrate (e.g., 1.0 mmol) is added under a stream of argon. Anhydrous isopropanol (e.g., 2 mL) is then added via syringe.

-

Base Addition: A solution of potassium tert-butoxide in isopropanol (e.g., 0.02 M, 1.0 mL, 0.02 mmol) is added to the reaction mixture.

-

Hydrogenation: The Schlenk tube is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 8 atm).

-

Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 28 °C) for the required time. The progress of the reaction can be monitored by TLC or GC analysis.

-

Work-up: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral alcohol product.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

-

[Pd(allyl)Cl]₂ (palladium precursor)

-

This compound ligand

-

Allylic substrate

-

Nucleophile

-

Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Lithium Acetate (LiOAc))

-

Anhydrous solvent (e.g., CH₂Cl₂, THF)

-

Schlenk tube

Procedure:

-

Catalyst Pre-formation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (e.g., 0.0025 mmol, 0.5 mol%) and this compound (e.g., 0.0055 mmol, 1.1 mol%). Anhydrous solvent (e.g., 1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, the allylic substrate (e.g., 0.5 mmol) is added, followed by the nucleophile (e.g., 1.0 mmol).

-

Base Addition: The base (e.g., BSA, 1.0 mmol, and LiOAc, 0.025 mmol) is added to the reaction mixture.

-

Reaction: The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC).

-

Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

The mechanism of asymmetric hydrogenation catalyzed by Ru(II)-diphosphine/diamine complexes is believed to proceed through a metal-ligand bifunctional pathway.

Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

The generally accepted mechanism for palladium-catalyzed asymmetric allylic alkylation involves the formation of a π-allyl palladium intermediate.

Experimental Workflow for Catalyst Screening and Optimization

This guide provides a foundational understanding of the this compound ligand's application in asymmetric catalysis. For further details on specific substrates and reaction conditions, consulting the primary literature is recommended. The versatility and high enantioselectivity achieved with this ligand and its derivatives make them valuable assets in the synthesis of complex chiral molecules.

References

Technical Guide: (S)-Tol-SDP in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral ligand (S)-Tol-SDP, including its chemical properties, and its application in asymmetric catalysis.

Core Chemical Properties

This compound, with the full chemical name (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral phosphine ligand widely employed in asymmetric synthesis. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄₅H₄₂P₂ | [1] |

| Molecular Weight | 644.76 g/mol | [1] |

Application in Asymmetric Catalysis: A Workflow

This compound is a versatile ligand for various transition metal-catalyzed enantioselective reactions. A common application is in the rhodium-catalyzed asymmetric arylation of N-protected enamides, which is a key step in the synthesis of chiral α-aryl cyclic amines. These structures are prevalent in many biologically active compounds and pharmaceuticals.

The general workflow for such a reaction involves the preparation of a catalyst precursor, followed by the catalytic asymmetric reaction itself, and subsequent product purification and analysis.

Caption: General workflow for Rh-catalyzed asymmetric arylation using this compound.

Experimental Protocols

The following is a representative experimental protocol for the rhodium-catalyzed asymmetric arylation of a cyclic enamide using this compound as the chiral ligand.

Materials:

-

[Rh(cod)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

-

This compound

-

Cyclic Enamide Substrate

-

Arylboronic Acid

-

Potassium Phosphate (K₃PO₄)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a solution of [Rh(cod)Cl]₂ and this compound in anhydrous 1,4-dioxane is stirred at room temperature for 30 minutes.

-

Reaction Setup: To a separate oven-dried reaction vessel, the cyclic enamide substrate, arylboronic acid, and potassium phosphate are added. The vessel is then purged with an inert gas.

-

Catalytic Reaction: The prepared rhodium/(S)-Tol-SDP catalyst solution is transferred to the reaction vessel containing the substrates and base. The reaction mixture is then heated to 100 °C and stirred for a specified time (typically monitored by TLC or LC-MS for completion).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-aryl cyclic amine.

-

Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Signaling Pathway Visualization

While this compound is a synthetic ligand and not directly involved in biological signaling pathways, its application in the synthesis of bioactive molecules is significant. The catalytic cycle of the rhodium-catalyzed asymmetric arylation can be visualized to understand the logical relationship between the components.

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric arylation.

References

(S)-Tol-SDP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral properties of (S)-Tol-SDP, a chiral bisphosphine ligand. This compound, also known as (S)-(−)-7,7′-Bis[di(p-tolyl)phosphino]-1,1′-spirobiindane, is a valuable tool in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its rigid spirobiindane backbone and chiral nature enable the synthesis of enantiomerically pure compounds, which is critical for producing safe and effective pharmaceuticals.

Core Physical and Chemical Properties

This compound is a solid, air-stable compound, simplifying its handling and storage. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 817176-80-0 | |

| Molecular Formula | C₄₅H₄₂P₂ | |

| Molecular Weight | 644.76 g/mol | |

| Appearance | Solid | |

| Melting Point | 154-161 °C | |

| Optical Rotation | [α]²²/D -206° (c=1, CHCl₃) | |

| SMILES String | Cc1ccc(cc1)P(c2ccc(C)cc2)c3cccc4CCC5(CCc6cccc(P(c7ccc(C)cc7)c8ccc(C)cc8)c56)c34 | |

| InChI Key | VLIOMJFCGWZUON-UHFFFAOYSA-N |

Spectral Data Summary

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, this section provides expected spectral characteristics based on its structure and data from analogous compounds.

| Spectral Data Type | Expected Characteristics |

| ¹H NMR | Aromatic protons (δ ≈ 7.0-8.0 ppm), methyl protons on tolyl groups (δ ≈ 2.3 ppm), and aliphatic protons of the spirobiindane backbone (δ ≈ 2.0-3.5 ppm). |

| ¹³C NMR | Aromatic carbons, methyl carbons, and aliphatic carbons of the spirobiindane framework. |

| ³¹P NMR | A single sharp peak in the phosphine region, with a chemical shift that can be influenced by coordination to a metal center. The typical range for triarylphosphines is broad, but coordination generally leads to a downfield shift. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to its molecular weight. |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of chiral phosphine ligands are essential for their effective use in research.

General Synthesis of Spirobiindane-Based Diphosphine Ligands

The synthesis of spirobiindane-based diphosphine ligands like this compound typically starts from enantiomerically pure 1,1'-spirobiindane-7,7'-diol. A general synthetic approach involves the following key steps[1]:

-

Ditriflation: The diol is converted to its corresponding bis(trifluoromethanesulfonate) (ditriflate). This is typically achieved by reacting the diol with triflic anhydride in the presence of a base like pyridine.

-

Phosphinylation: A carbon-phosphorus bond-forming reaction is then carried out. This can be achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Palladium- or Nickel-catalyzed phosphinylation, using a diarylphosphine oxide or a secondary phosphine like di(p-tolyl)phosphine.

-

Reduction (if necessary): If a phosphine oxide is used in the previous step, a reduction step is required to obtain the desired phosphine ligand. Common reducing agents for this transformation include silanes like trichlorosilane.

Characterization Workflow for a Chiral Phosphine Ligand

The following diagram outlines a general workflow for the comprehensive characterization of a newly synthesized chiral phosphine ligand such as this compound.

Applications in Asymmetric Catalysis

Chiral phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. This compound and similar spirobiindane-based ligands have demonstrated high efficacy in a variety of transition-metal-catalyzed reactions, including:

-

Asymmetric Hydrogenation: The rhodium and ruthenium complexes of these ligands are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones, producing chiral alcohols and other valuable building blocks with excellent enantioselectivities[1].

-

Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is another area where chiral diphosphine ligands excel, allowing for the stereocontrolled formation of new carbon-carbon bonds.

The rigid spirocyclic backbone of this compound restricts conformational flexibility, which is often key to achieving high levels of stereocontrol in catalytic transformations. The tolyl groups on the phosphorus atoms also play a crucial role in defining the steric and electronic environment of the metal center, influencing both the reactivity and selectivity of the catalyst.

The following diagram illustrates the logical relationship in the application of a chiral ligand in asymmetric catalysis.

References

The Ascendancy of Spirobiindane Phosphine Ligands: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has catalyzed the development of increasingly sophisticated chiral ligands for asymmetric catalysis. Among these, spirobiindane-based phosphine ligands have emerged as a privileged class, renowned for their rigid C2-symmetric scaffold, which imparts exceptional levels of stereocontrol in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these powerful catalytic tools.

The Genesis: (S)-SPINOL, the Cornerstone of Spirobiindane Ligands

The journey of spirobiindane phosphine ligands begins with the chiral diol, (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL.[1][2] This molecule serves as the fundamental building block from which a vast library of spirobiindane-based ligands is derived. The rigid spirocyclic framework of SPINOL effectively restricts conformational flexibility, creating a well-defined and predictable chiral environment around the metal center.[3] The initial synthesis of enantiomerically pure SPINOL was a significant challenge, often involving tedious resolution steps.[4] However, recent advancements have led to more efficient phosphoric acid-catalyzed asymmetric syntheses, making this crucial precursor more accessible.[1]

A Diverse Arsenal: Key Classes of Spirobiindane Phosphine Ligands

The modularity of the SPINOL backbone has enabled the development of several distinct classes of phosphine ligands, each tailored for specific catalytic applications.

-

Spiro Diphosphine (SDP) Ligands: These C2-symmetric bidentate ligands are among the most successful and widely used spirobiindane-based phosphines. They are synthesized from (S)-SPINOL and have proven to be highly effective in a range of asymmetric hydrogenations.[3]

-

Spiro Monophosphoramidite (SIPHOS) Ligands: These monodentate ligands are also derived from (S)-SPINOL and are particularly effective in rhodium-catalyzed asymmetric hydrogenations of functionalized olefins.[3][5]

-

Spiro Phosphine-Oxazoline (PHOX) Ligands: These hybrid ligands combine a phosphine moiety with an oxazoline ring, creating a P,N-ligand system. They have shown great promise in nickel-catalyzed asymmetric arylation reactions.[6]

-

Spiro Aminophosphine (SpiroAP) and Pyridine-Aminophosphine (SpiroPAP) Ligands: These ligands incorporate nitrogen-containing functionalities, further diversifying the electronic and steric properties of the catalytic system.[2]

Performance in Asymmetric Catalysis: A Quantitative Overview

Spirobiindane phosphine ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions. The following tables summarize their efficacy in key transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins with SIPHOS Ligands

| Substrate | Ligand | Solvent | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | (S)-SIPHOS-Me | CH2Cl2 | >99 | 99 |

| Methyl (Z)-α-acetamidoacrylate | (S)-SIPHOS-Me | CH2Cl2 | >99 | 98 |

| (Z)-1-Phenyl-1-propenylacetamide | (S)-SIPHOS-Me | CH2Cl2 | >99 | 99 |

| Dimethyl itaconate | (S)-SIPHOS-Me | CH2Cl2 | >99 | 96 |

Data compiled from reference[5]. Conditions typically involve [Rh(COD)2]BF4 as the precursor and H2 pressure.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with SDP Ligands

| Substrate | Ligand | Base | TON | ee (%) |

| Acetophenone | (S)-Xyl-SDP | t-BuOK | 100,000 | 98 |

| 1-Acetonaphthone | (S)-Xyl-SDP | t-BuOK | 20,000 | 97 |

| 2-Acetylthiophene | (S)-Xyl-SDP | t-BuOK | 20,000 | 96 |

| Cyclohexyl methyl ketone | (S)-Xyl-SDP | t-BuOK | 10,000 | 95 |

Data compiled from reference[3]. Conditions typically involve a Ru(II) precursor and a diamine co-ligand in 2-propanol.

Nickel-Catalyzed Asymmetric Arylation of Cyclic Imines with PHOX Ligands

| Imine Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) |

| N-Ts-3,4-dihydroisoquinoline | Phenylboronic acid | (Ra,S,S)-L1d | 95 | 98 |

| N-Ts-3,4-dihydroisoquinoline | 4-Tolylboronic acid | (Ra,S,S)-L1d | 96 | 97 |

| N-Ts-3,4-dihydroisoquinoline | 4-Methoxyphenylboronic acid | (Ra,S,S)-L1d | 92 | 98 |

| N-Ts-3,4-dihydroisoquinoline | 2-Naphthylboronic acid | (Ra,S,S)-L1d | 90 | 96 |

Data compiled from reference[6]. Conditions typically involve Ni(OAc)2 as the precursor and a base in a suitable solvent.

Experimental Protocols

Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

The enantioselective synthesis of (S)-SPINOL can be achieved via a phosphoric acid-catalyzed intramolecular cyclization of a suitable precursor.

Materials:

-

Ketal substrate (e.g., 2-(2-(3-methoxyphenyl)propyl)-2-(3-methoxyphenyl)-1,3-dioxolane)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

-

Anhydrous Chloroform (CHCl3)

-

Argon atmosphere

Procedure: [1]

-

To an oven-dried Schlenk tube under an argon atmosphere, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst (1-10 mol%).

-

Add anhydrous chloroform (3 mL).

-

Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60-120 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the enantioenriched (S)-SPINOL.

General Procedure for the Synthesis of Spiro Diphosphine (SDP) Ligands

Materials:

-

(S)-SPINOL

-

Triflic anhydride (Tf2O)

-

Pyridine

-

Diarylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)2)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Trichlorosilane (HSiCl3)

-

Triethylamine (Et3N)

-

Anhydrous solvents (e.g., Dichloromethane, Toluene)

Procedure: [3]

-

Ditriflate Formation: Dissolve (S)-SPINOL in anhydrous dichloromethane and cool to 0 °C. Add pyridine followed by the dropwise addition of triflic anhydride. Stir the mixture at room temperature until the reaction is complete. Purify the resulting ditriflate.

-

Monophosphinylation: In a Schlenk tube under argon, combine the ditriflate, diarylphosphine oxide, Pd(OAc)2, and dppb in an anhydrous solvent like toluene. Heat the mixture until the starting material is consumed. Purify the monophosphinylated product.

-

Reduction: Dissolve the monophosphinylated product in toluene and add triethylamine. Add trichlorosilane dropwise at 0 °C and then stir at room temperature. Quench the reaction and purify the resulting phosphine monotriflate.

-

Second Phosphinylation and Reduction: Repeat steps 2 and 3 with the phosphine monotriflate and the desired diarylphosphine oxide to introduce the second phosphine group and obtain the final (S)-SDP ligand.

General Procedure for a Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

-

Rhodium precursor (e.g., [Rh(COD)2]BF4)

-

Spirogiindane phosphine ligand (e.g., SIPHOS)

-

Prochiral olefin substrate

-

Anhydrous and degassed solvent (e.g., Dichloromethane)

-

Hydrogen gas

Procedure: [5]

-

In a glovebox, dissolve the rhodium precursor and the chiral ligand in the solvent in a vial. Stir the solution for a few minutes to form the catalyst.

-

In a separate vial, dissolve the substrate in the same solvent.

-

Transfer the catalyst solution and the substrate solution to a stainless-steel autoclave.

-

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.

-

Pressurize the autoclave to the desired hydrogen pressure and stir the reaction mixture at a specified temperature.

-

After the reaction is complete (monitored by a suitable analytical technique), carefully release the pressure.

-

Concentrate the reaction mixture and purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Outlook

The discovery and development of spirobiindane phosphine ligands represent a significant advancement in the field of asymmetric catalysis. Their rigid and well-defined chiral scaffold has consistently delivered high levels of enantioselectivity in a wide range of important chemical transformations. The modular nature of their synthesis, starting from the readily accessible (S)-SPINOL, allows for fine-tuning of their steric and electronic properties, paving the way for the development of next-generation catalysts with even greater efficiency and broader applicability. As the demand for enantiomerically pure compounds continues to grow, spirobiindane phosphine ligands are poised to play an increasingly critical role in both academic research and industrial-scale synthesis. Future research will likely focus on expanding the scope of their applications to new and challenging asymmetric reactions, as well as on the development of more sustainable and economically viable synthetic routes to these powerful catalytic tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins using monodentate spiro phosphoramidite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Application of Hexamethyl-1,1'-spirobiindane-Based Phosphine-Oxazoline Ligands in Ni-Catalyzed Asymmetric Arylation of Cyclic Aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Chiral Phosphine Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Their unique ability to create a chiral environment around a metal center allows for highly selective transformations, converting prochiral substrates into single-enantiomer products with remarkable efficiency. This technical guide provides an in-depth exploration of the core principles, key ligand classes, and practical applications of chiral phosphine ligands in asymmetric catalysis.

Introduction: The Genesis of Chiral Phosphine Ligands

The field of asymmetric catalysis was revolutionized by the development of chiral phosphine ligands. Early pioneering work in the 1960s and 1970s, notably by Knowles and Kagan, demonstrated the feasibility of using chiral phosphine-metal complexes to achieve enantioselective hydrogenations.[1] This led to the first industrial application of asymmetric catalysis: the synthesis of L-DOPA, a drug for Parkinson's disease, using the rhodium complex of the chiral diphosphine ligand DIPAMP.[2][3] This breakthrough earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry and laid the foundation for the development of a vast and diverse library of chiral phosphine ligands.[3]

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized based on the location and nature of their chiral element. This classification helps in understanding their structure-activity relationships and in selecting the appropriate ligand for a specific transformation.

P-Chirogenic Ligands

In P-chirogenic ligands, the phosphorus atom itself is a stereocenter. These ligands were among the first to be developed and have proven to be highly effective in a range of asymmetric reactions.[2][4] A key challenge in their synthesis is the control of the stereochemistry at the phosphorus atom.[2][4]

-

DIPAMP (1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane): A pioneering P-chirogenic ligand, DIPAMP is renowned for its success in the asymmetric hydrogenation of enamides.[2][5]

Ligands with Backbone Chirality

This is the largest and most diverse class of chiral phosphine ligands, where the chirality resides in the carbon backbone connecting the phosphine groups.[2][4] This design allows for a high degree of modularity and fine-tuning of steric and electronic properties.

-

Axially Chiral Diphosphines: These ligands possess a C2-symmetric biaryl backbone, with the chirality arising from restricted rotation around the aryl-aryl bond.

-

Ferrocene-Based Diphosphines: These ligands incorporate a ferrocene scaffold, which imparts planar chirality in addition to potential central chirality on the side chain.

The classification of chiral phosphine ligands can be visualized as follows:

Caption: A diagram illustrating the main classes of chiral phosphine ligands.

Key Applications and Performance Data

Chiral phosphine ligands are instrumental in a multitude of asymmetric transformations. Below are some of the most significant applications, accompanied by performance data for representative ligands.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral compounds. Chiral phosphine-metal complexes, particularly with rhodium, ruthenium, and iridium, are highly effective catalysts for the enantioselective reduction of C=C, C=O, and C=N bonds.[11][12][13]

Table 1: Performance of Selected Chiral Phosphine Ligands in Asymmetric Hydrogenation

| Ligand | Metal | Substrate | Product | ee (%) | TON | TOF (h⁻¹) |

| (R,R)-DIPAMP | Rh | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >95 | - | - |

| (R)-BINAP | Ru | Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 97 | 2,400,000 | 63,000 |

| Josiphos | Ir | N-(1-(4-methoxyphenyl)ethylidene)aniline | (R)-N-(1-(4-methoxyphenyl)ethyl)aniline | >99 | 5000 | - |

| (S,S)-Et-DuPHOS | Rh | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >99 | 50,000 | - |

Data compiled from various sources, including[3][11][14][15]. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Asymmetric Carbon-Carbon Bond Forming Reactions

Chiral phosphine ligands are also pivotal in enantioselective C-C bond formations, such as the Suzuki-Miyaura cross-coupling, Heck reaction, and allylic alkylation.[11][16][17]

Table 2: Performance of Selected Chiral Phosphine Ligands in Asymmetric C-C Coupling Reactions

| Ligand | Metal | Reaction Type | Substrate | Product | Yield (%) | ee (%) |

| (R)-BINAP | Pd | Heck Reaction | 2,3-Dihydrofuran & Phenyl triflate | 2-Phenyl-2,5-dihydrofuran | 81 | 96 |

| Trost Ligand | Pd | Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate & Dimethyl malonate | Dimethyl 2-(1,3-diphenylallyl)malonate | 99 | >97 |

| sSPhos | Pd | Allylic Alkylation | (E)-1,3-diphenylallyl methyl carbonate & Dimethyl malonate | Dimethyl 2-(1,3-diphenylallyl)malonate | 95 | 94 |

Data compiled from various sources, including[8][16][17][18].

Catalytic Cycles: The Mechanism of Asymmetric Induction

The efficacy of chiral phosphine ligands lies in their ability to orchestrate a sequence of steps in a catalytic cycle, where the stereochemistry of the product is determined in a key enantioselective step.

Asymmetric Hydrogenation (Rhodium-Catalyzed)

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. The generally accepted "unsaturated pathway" involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen and subsequent reductive elimination to yield the chiral product.[6][19]

Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.[15][20] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4][20][21][22] The chiral phosphine ligand influences the geometry of the palladium intermediates, thereby controlling the enantioselectivity in asymmetric variants of this reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation [mdpi.com]

- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. ethz.ch [ethz.ch]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pnas.org [pnas.org]

- 15. Spiro-Josiphos Ligands for the Ir-Catalyzed Asymmetric Synthesis of Chiral Amines under Hydrogenation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pcliv.ac.uk [pcliv.ac.uk]

An In-depth Technical Guide to the Safe Handling of (S)-Tol-SDP

(S)-Tol-SDP , also known as (S)-(-)-7,7'-Bis[di(4-tolyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral phosphine ligand used in chemical synthesis, particularly in asymmetric catalysis. Due to its chemical properties and reactivity, careful handling is paramount to ensure the safety of laboratory personnel and the integrity of the experimental results. This guide provides comprehensive safety and handling precautions for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye damage, and long-term harm to aquatic life.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |

| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life. |

| Chronic Aquatic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1] |

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₄₅H₄₂P₂ | [2][3][4] |

| Molecular Weight | 644.76 g/mol | [2][3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 154-161 °C | [2][3] |

| Boiling Point | 201-202 °C at 3 hPa | [1] |

| Optical Activity | [α]22/D −206°, c = 1 in chloroform | [2][3] |

| Purity | 97% | [5] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and air sensitivity, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

For handling the solid, especially when weighing and transferring, an inert atmosphere glovebox is ideal to prevent oxidation.

-

If a glovebox is not available, use Schlenk line techniques to handle the compound under an inert gas (e.g., argon or nitrogen).

-

Ensure that an eyewash station and safety shower are readily accessible.[6]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[1][6]

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile rubber).

-

Wear a lab coat to prevent skin contact.

-

Immediately change contaminated clothing.[1]

-

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[3]

3.3. Hygiene Measures

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Apply preventive skin protection.[1]

Storage and Disposal

4.1. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from oxidizing agents.

4.2. Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

-

Do not allow the product to enter drains.[1]

First-Aid Measures

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water. Get medical attention.[6] |

Experimental Protocol: Representative Asymmetric Catalytic Reaction

The following is a generalized protocol for using this compound in an asymmetric catalytic reaction. This protocol emphasizes the handling of an air-sensitive solid catalyst.

Objective: To perform an asymmetric hydrogenation of a prochiral olefin using a palladium catalyst with this compound as the chiral ligand.

Materials:

-

This compound

-

Palladium precursor (e.g., Pd₂(dba)₃)

-

Prochiral olefin (substrate)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Hydrogen gas

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

Procedure:

-

Preparation of the Reaction Vessel:

-

A Schlenk flask is oven-dried and then cooled under a stream of inert gas.

-

A magnetic stir bar is placed inside the flask.

-

-

Addition of Solid Reagents (under inert atmosphere):

-

In a glovebox, the desired amounts of the palladium precursor and this compound are weighed into a vial.

-

The vial is brought into the fume hood, and the solids are quickly transferred to the Schlenk flask under a positive pressure of inert gas.

-

If a glovebox is not available, the solids can be added to the flask, which is then subjected to several cycles of vacuum and backfilling with inert gas.

-

-

Addition of Solvent and Substrate:

-

The anhydrous, degassed solvent is added to the Schlenk flask via a syringe.

-

The mixture is stirred until the catalyst and ligand are fully dissolved.

-

The prochiral olefin is then added to the reaction mixture via a syringe.

-

-

Reaction Execution:

-

The reaction flask is purged with hydrogen gas (typically from a balloon or a regulated supply).

-

The reaction is stirred at the desired temperature for the specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to isolate the chiral product.

-

Visualizations

Caption: Workflow for a typical asymmetric catalytic reaction using this compound.

Caption: Summary of essential safety precautions for handling this compound.

References

An In-depth Technical Guide to the Solubility of (S)-Tol-SDP in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (S)-Tol-SDP

This compound, with the full name (S)-(−)-7,7′-Bis[di(p-tolyl)phosphino]-1,1′-spirobiindane, is a member of the spirobiindane-derived diphosphine ligand family. Its rigid, chiral scaffold provides a well-defined steric and electronic environment around a metal center, enabling high enantioselectivity in a variety of catalytic reactions. Chiral phosphine ligands like this compound are instrumental in asymmetric transformations, including hydrogenation and allylic alkylation reactions.[1] The choice of solvent is a critical parameter in these reactions, directly influencing catalyst activity, stability, and enantioselectivity.

Solubility of this compound: Data and Experimental Protocols

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of this data in the public domain necessitates that researchers determine it empirically for their specific applications and conditions.

However, qualitative inferences can be made. For instance, the optical activity of this compound is often measured in chloroform, which suggests it is soluble in this solvent.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a crystalline organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, it is crucial to filter the supernatant through a syringe filter into a clean, pre-weighed vial or a volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid. The solubility can then be calculated.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample to a known volume and analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer. This is generally the more accurate method.[2]

-

-

Data Recording: Record the solubility in appropriate units (e.g., mg/mL, mol/L). Repeat the experiment for each solvent of interest.

Table 1: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Chloroform | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Hexane | 25 | Data to be determined | Data to be determined |

Application in Asymmetric Catalysis: A Representative Workflow

This compound is frequently used as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The following diagram illustrates a generalized catalytic cycle for this type of reaction. The solubility of the ligand and the palladium precursor in the chosen solvent is crucial for the formation and efficacy of the active catalyst.

Caption: Generalized Catalytic Cycle for Pd-Catalyzed AAA.

Workflow Description:

-

Catalyst Activation: A Pd(0) source reacts with the this compound ligand (L) to form the active Pd(0)L catalyst. This step requires the solvent to dissolve both the palladium precursor and the ligand.

-

Oxidative Addition: The active catalyst coordinates to the allylic substrate, leading to the formation of a π-allyl palladium(II) complex.

-

Nucleophilic Attack: A nucleophile attacks the π-allyl complex, typically at one of the terminal carbons of the allyl group. The chiral environment created by the this compound ligand directs this attack to one face of the molecule, thereby establishing the stereochemistry of the product.

-

Reductive Elimination: The new carbon-carbon bond is formed, and the chiral product is released from the palladium center.

-

Catalyst Regeneration: The Pd(0)L* catalyst is regenerated, ready to enter another catalytic cycle.

The solubility of all components—the palladium precursor, the this compound ligand, the allylic substrate, and the nucleophile—in the reaction solvent is critical for achieving a homogeneous catalytic system and ensuring efficient and selective catalysis.

Conclusion

References

(S)-Tol-SDP: A Technical Guide to Commercial Availability, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-Tol-SDP, a chiral spiro diphosphine ligand increasingly utilized in asymmetric catalysis. This document details its commercial availability, provides a referenced synthesis protocol, and explores its application in key enantioselective transformations, including asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Commercial Availability and Suppliers

This compound, identified by its CAS Number 817176-80-0, is readily available from several commercial chemical suppliers. This accessibility makes it a practical choice for researchers and professionals in drug development and fine chemical synthesis. The table below lists prominent suppliers and provides a snapshot of typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | This compound | 817176-80-0 | C₄₅H₄₂P₂ | 644.76 | ≥97% | Available in various quantities. |

| CymitQuimica | This compound | 817176-80-0 | C₄₅H₄₂P₂ | 644.78 | 97% | Marketed under the Fluorochem brand. |

| BIOZOL | This compound | 817176-80-0 | C₄₅H₄₂P₂ | 644.76 | Not specified | - |

| Santa Cruz Biotechnology | This compound | 817176-80-0 | C₄₅H₄₂P₂ | 644.76 | Not specified | For research use only. |

| Delchimica | This compound | 817176-80-0 | C₄₅H₄₂P₂ | 644.76 | Not specified | - |

| Polysil | This compound | 817176-80-0 | C₄₅H₄₂P₂ | 644.76 | Not specified | - |

This list is not exhaustive, and availability and specifications should be confirmed with the respective suppliers.

Synthesis of this compound

The synthesis of this compound involves the phosphinylation of a chiral spirobiindane diol precursor. The following is a general, referenced protocol for the synthesis of the parent (S)-SDP ligand, which can be adapted for this compound by using di(p-tolyl)phosphine oxide.

Experimental Protocol: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol

A detailed experimental procedure for the synthesis of the spirobiindane backbone is essential for the subsequent phosphinylation. While a specific protocol for this compound's precursor was not found in the immediate search, the synthesis of related spirobisindane derivatives generally follows established methods involving the cyclization of appropriate precursors. For instance, the synthesis of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane has been reported, which can serve as a methodological reference.

Experimental Protocol: Phosphinylation

The crucial step in synthesizing this compound is the introduction of the di(p-tolyl)phosphino groups. A general procedure for the phosphinylation of a diol precursor is outlined below.

Materials:

-

(S)-1,1'-Spirobiindane-7,7'-diol

-

Di(p-tolyl)phosphine oxide

-

Trichlorosilane (HSiCl₃)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous toluene or other suitable solvent

Procedure:

-

To a solution of (S)-1,1'-Spirobiindane-7,7'-diol and triethylamine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add trichlorosilane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

In a separate flask, prepare a solution of di(p-tolyl)phosphine oxide in anhydrous toluene.

-

Add the phosphine oxide solution to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or ³¹P NMR).

-

Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective chiral ligand in a variety of transition metal-catalyzed asymmetric reactions. Its rigid spirocyclic backbone and the electronic properties of the tolyl groups on the phosphorus atoms create a well-defined chiral environment, leading to high levels of enantioselectivity.

Asymmetric Hydrogenation

Ruthenium(II) complexes of SDP ligands, including this compound, are highly effective catalysts for the asymmetric hydrogenation of ketones.[1] These reactions typically afford the corresponding chiral alcohols with high yields and excellent enantioselectivities.

General Experimental Protocol: Ru(II)-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, dissolve [RuCl₂(arene)]₂ and this compound in a suitable solvent (e.g., 2-propanol).

-

Stir the mixture at room temperature for a specified time to allow for complex formation.

-

Add a chiral diamine ligand, such as (S,S)-DPEN, and continue stirring.

Hydrogenation Reaction:

-

To the prepared catalyst solution, add the ketone substrate.

-

Add a solution of a base, such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa), in 2-propanol. For sterically hindered ligands like this compound, bases with smaller cations like Na⁺ may lead to faster reactions.[1]

-

Pressurize the reaction vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a specified temperature for the required time.

-

After the reaction is complete, carefully vent the hydrogen pressure.

-

Quench the reaction and work up to isolate the chiral alcohol product.

-

Determine the yield and enantiomeric excess (ee) by appropriate analytical methods (e.g., GC or HPLC on a chiral stationary phase).

Performance Data (Illustrative):

| Substrate | Catalyst System | Base | Yield (%) | ee (%) |

| Acetophenone | RuCl₂(this compound)((S,S)-DPEN) | t-BuOK | >99 | 99 |

| 1'-Acetonaphthone | RuCl₂(this compound)((S,S)-DPEN) | t-BuOK | >99 | 98 |

| 2-Acetylthiophene | RuCl₂(this compound)((S,S)-DPEN) | t-BuOK | >99 | 97 |

Data is representative and based on studies with similar SDP ligands.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. This compound and related SDP ligands have demonstrated excellent performance in this transformation, particularly in the reaction of 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate.

General Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ and this compound in a dry, degassed solvent (e.g., THF or dichloromethane).

-

Stir the mixture at room temperature to form the active palladium catalyst.

Alkylation Reaction:

-

To a solution of the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) and the nucleophile (e.g., dimethyl malonate) in the reaction solvent, add the prepared catalyst solution.

-

Add a suitable base. For reactions with β-dicarbonyl nucleophiles, diethylzinc (Et₂Zn) has been shown to be critical for achieving high enantioselectivity.

-

Stir the reaction at the desired temperature, monitoring its progress.

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Isolate and purify the product by column chromatography.

-

Determine the yield and enantiomeric excess.

Performance Data (Illustrative):

| Allylic Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |

| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / this compound | High | >95 |

| rac-1,3-Dicyclohexyl-2-propenyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂ / this compound | High | >90 |

Performance is based on reports for analogous SDP ligands.

Asymmetric Diels-Alder Reaction

While less documented for this compound specifically, chiral bisphosphine ligands are known to be effective in promoting asymmetric Diels-Alder reactions, typically with copper or other Lewis acid catalysts. The chiral ligand coordinates to the metal center, which then activates the dienophile towards cycloaddition with the diene in an enantioselective manner.

General Experimental Protocol: Cu-Catalyzed Asymmetric Diels-Alder Reaction

Catalyst Preparation (in situ):

-

In a glovebox or under an inert atmosphere, mix a copper(I) or copper(II) salt (e.g., Cu(OTf)₂ or Cu(ClO₄)₂) with this compound in a dry, coordinating solvent.

-

Stir to form the chiral copper catalyst complex.

Diels-Alder Reaction:

-

To the catalyst solution, add the dienophile (e.g., an N-enoyl oxazolidinone).

-

Cool the mixture to the desired reaction temperature.

-

Add the diene (e.g., cyclopentadiene).

-

Stir the reaction until completion.

-

Quench the reaction and perform a work-up to remove the catalyst and isolate the cycloadduct.

-

Purify the product and determine the yield, diastereoselectivity, and enantioselectivity.

Catalytic Cycles and Logical Relationships

The following diagrams illustrate the generalized catalytic cycles for the reactions discussed.

Catalytic Cycle for Asymmetric Hydrogenation

References

Methodological & Application

Application Notes: Rhodium-Catalyzed Reactions Utilizing the (S)-Tol-SDP Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-Tol-SDP ligand, a chiral spirodiphosphine, holds potential for asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its rigid spirocyclic backbone and electron-rich di-p-tolylphosphino groups are designed to create a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic transformations. While specific applications of this compound in rhodium-catalyzed reactions are not extensively documented in peer-reviewed literature, its structural similarity to other successful SDP ligands suggests its utility in a range of enantioselective transformations. This document provides a general overview of potential applications and model experimental protocols based on analogous systems.

Chemical Structure of this compound:

-

IUPAC Name: (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane

-

CAS Number: 817176-80-0

-

Molecular Formula: C₄₅H₄₂P₂

-

Molecular Weight: 644.77 g/mol

Potential Applications in Rhodium Catalysis

Based on the known reactivity of rhodium catalysts and the structural features of the this compound ligand, the following asymmetric reactions represent promising areas of application:

-

Asymmetric Hydrogenation: The rhodium/(S)-Tol-SDP complex is anticipated to be an effective catalyst for the enantioselective hydrogenation of various prochiral olefins, such as enamides, β-ketoesters, and itaconic acid derivatives, to produce chiral amines, alcohols, and carboxylic acids, respectively. These chiral building blocks are of significant interest in the pharmaceutical industry.

-

Asymmetric Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across a double bond, creating a new chiral center. The rhodium/(S)-Tol-SDP system could potentially catalyze the hydroformylation of styrenes, vinyl acetate, and other olefins with high regioselectivity and enantioselectivity, yielding valuable chiral aldehydes.

-

Asymmetric Allylic Alkylation: The substitution of a leaving group on an allylic substrate with a nucleophile in an enantioselective manner is a powerful C-C bond-forming reaction. A rhodium catalyst bearing the this compound ligand could facilitate such transformations, leading to the synthesis of complex chiral molecules.

Data Presentation

As specific quantitative data for rhodium-catalyzed reactions using the this compound ligand is not available in the public domain, the following tables are presented as templates. Researchers are encouraged to populate these tables with their experimental findings to facilitate comparison and optimization.

Table 1: Asymmetric Hydrogenation of a Prochiral Olefin

| Entry | Substrate | Product | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) |

| 1 | |||||||

| 2 | |||||||

| 3 |

Table 2: Asymmetric Hydroformylation of a Prochiral Olefin

| Entry | Substrate | Product | Solvent | Temp (°C) | Pressure (bar CO/H₂) | Yield (%) | Regioselectivity (b:l) | ee (%) |

| 1 | ||||||||

| 2 | ||||||||

| 3 |

Experimental Protocols

The following are generalized experimental protocols for rhodium-catalyzed asymmetric reactions. These should be adapted and optimized for specific substrates and the this compound ligand.

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Pre-formation (in situ):

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%).

-

Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene, or MeOH) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

-

Hydrogenation Reaction:

-

The prochiral olefin substrate (1.0 mmol) is added to the flask containing the catalyst solution.

-

The Schlenk flask is placed in a stainless-steel autoclave.

-

The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure.

-

The reaction is stirred at the desired temperature for the specified time.

-

-

Work-up and Analysis:

-

After cooling to room temperature, the autoclave is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral product.

-

The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

-

General Protocol for Rhodium-Catalyzed Asymmetric Hydroformylation

-

Catalyst Pre-formation (in situ):

-

In a nitrogen-filled glovebox, a high-pressure reactor is charged with Rh(acac)(CO)₂ (1.0 mol%) and this compound (2.0 mol%).

-

Anhydrous, degassed solvent (e.g., Toluene or CH₂Cl₂) is added, and the mixture is stirred under a nitrogen atmosphere.

-

-

Hydroformylation Reaction:

-

The olefin substrate (1.0 mmol) is injected into the reactor.

-

The reactor is sealed, purged with a 1:1 mixture of CO/H₂ (syngas) three times, and then pressurized to the desired pressure.

-

The reaction mixture is heated to the desired temperature and stirred for the specified time.

-

-

Work-up and Analysis:

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The solvent is removed in vacuo.

-

The crude product is purified by column chromatography.

-

The yield, regioselectivity (branched to linear ratio), and enantiomeric excess are determined by ¹H NMR and chiral HPLC or GC.

-

Mandatory Visualizations

The following diagrams illustrate the general workflow and a hypothetical catalytic cycle for a rhodium-catalyzed asymmetric reaction.

Caption: General experimental workflow for rhodium-catalyzed asymmetric synthesis.

Caption: Hypothetical catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation with (S)-Tol-SDP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (S)-Tol-SDP in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

Introduction

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a fundamental and versatile transformation in organic synthesis. The use of chiral ligands allows for the asymmetric variant of this reaction, enabling the synthesis of enantiomerically enriched products. Chiral spiro diphosphine (SDP) ligands, such as this compound, have emerged as a class of "privileged" ligands, demonstrating high efficiency and enantioselectivity in these reactions. The rigid spirocyclic backbone of this compound creates a well-defined and effective chiral environment around the palladium center, leading to excellent stereocontrol.

Reaction Principle

The catalytic cycle of palladium-catalyzed allylic alkylation with this compound generally proceeds through the following key steps:

-

Oxidative Addition: A Pd(0) complex, coordinated to the this compound ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a cationic η³-allylpalladium(II) complex.

-

Nucleophilic Attack: A soft nucleophile, typically a malonate derivative, attacks the η³-allyl complex.

-

Reductive Elimination: The palladium(II) species undergoes reductive elimination to furnish the alkylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The enantioselectivity of the reaction is determined during the nucleophilic attack step, where the chiral ligand directs the nucleophile to one of the two enantiotopic termini of the allyl group.

Key Applications

The palladium-catalyzed asymmetric allylic alkylation using this compound and its derivatives is particularly effective for the reaction of 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate. This reaction serves as a benchmark for evaluating the effectiveness of new chiral ligands. High yields and exceptional enantiomeric excesses (ee) have been reported, making this methodology highly valuable in the synthesis of chiral building blocks.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with various nucleophiles using SDP-type ligands.

Table 1: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate using (S)-SDP Ligands

| Entry | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (S)-SDP | Toluene | Et₂Zn | 30 | 0.5 | 98 | 98 |

| 2 | This compound | Toluene | Et₂Zn | 30 | 0.5 | 99 | 98 |

| 3 | (S)-Xyl-SDP | Toluene | Et₂Zn | 30 | 0.5 | 99 | 99 |

| 4 | (S)-DMM-SDP | Toluene | Et₂Zn | 30 | 0.5 | 99 | >99 |

Data sourced from a study on the application of SDP ligands in Pd-catalyzed allylic alkylation.[1]

Table 2: Asymmetric Allylic Alkylation with Various Nucleophiles using (S)-Xyl-SDP

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Diethyl malonate | Toluene | 30 | 1 | 99 | 98 |

| 2 | Dibenzyl malonate | Toluene | 30 | 1 | 99 | 98 |

| 3 | Acetylacetone | Toluene | 30 | 1 | 98 | 96 |

| 4 | Methyl acetoacetate | Toluene | 30 | 1 | 99 | 97 |

Data reflects the versatility of the SDP ligand family with different nucleophiles.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:

Materials:

-

Palladium precursor: [Pd(η³-C₃H₅)Cl]₂

-

Chiral ligand: this compound

-

Allylic substrate: 1,3-Diphenyl-2-propenyl acetate

-

Nucleophile: Dimethyl malonate

-

Base: Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Solvent: Anhydrous toluene

Protocol:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) in anhydrous toluene in a flame-dried Schlenk tube. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate Schlenk tube, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv) in anhydrous toluene.

-

Reaction Initiation: To the substrate and nucleophile mixture, add the pre-formed catalyst solution via cannula.

-

Base Addition: Cool the reaction mixture to the desired temperature (e.g., 30 °C) and add diethylzinc solution (1.2 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired allylic alkylation product.

-

Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Note: The use of diethylzinc as a base is critical for achieving high enantioselectivity.[1]

Visualizations

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation

Caption: Catalytic cycle for the palladium-catalyzed allylic alkylation.

Diagram 2: Experimental Workflow

Caption: General workflow for the experimental protocol.

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-Tol-SDP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective production of a single enantiomer of a chiral molecule. The use of chiral ligands in transition metal catalysis is a powerful strategy for achieving high enantioselectivity. (S)-Tol-SDP, a member of the spirodiphosphine ligand family, has emerged as a highly effective chiral ligand for various asymmetric transformations, particularly in the hydrogenation of prochiral ketones. This document provides detailed application notes and experimental protocols for the use of this compound in the ruthenium-catalyzed asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals.

The catalyst system, typically composed of a ruthenium precursor, this compound, and a chiral diamine such as (S,S)-DPEN (1,2-diphenylethylenediamine), demonstrates remarkable activity and enantioselectivity in the reduction of a wide range of ketone substrates. The protocols outlined below are based on established research and are intended to serve as a practical guide for laboratory application.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the preparation of the active catalyst and the subsequent asymmetric hydrogenation of a ketone substrate.

Caption: Workflow for Catalyst Preparation and Asymmetric Hydrogenation.

Experimental Protocols

I. In situ Preparation of the RuCl2[this compound][(S,S)-DPEN] Catalyst

Materials:

-

[Ru(p-cymene)Cl2]2

-

This compound

-

(S,S)-DPEN

-

Anhydrous and degassed toluene

-

Schlenk flask and standard Schlenk line techniques

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl2]2 (1 equivalent) and this compound (2.2 equivalents).

-

Add anhydrous and degassed toluene via syringe.

-

Stir the mixture at 80 °C for 10 minutes.

-

To the resulting solution, add (S,S)-DPEN (2.2 equivalents).

-

Continue stirring the mixture at 80 °C for another 10 minutes.

-

Cool the reaction mixture to room temperature.

-

The resulting solution contains the active catalyst precursor and can be used directly for the hydrogenation reaction.

II. General Procedure for the Asymmetric Hydrogenation of Aromatic Ketones

Materials:

-

Aromatic ketone substrate

-

In situ prepared RuCl2[this compound][(S,S)-DPEN] catalyst solution

-

Potassium tert-butoxide (t-BuOK) or Sodium tert-butoxide (t-BuONa)

-

Anhydrous and degassed 2-propanol

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox or under an inert atmosphere, add the aromatic ketone substrate (1.0 mmol) to a glass liner for the autoclave.

-

Add a solution of the in situ prepared RuCl2[this compound][(S,S)-DPEN] catalyst in toluene (typically at a substrate-to-catalyst ratio (S/C) of 1000:1 to 10,000:1).

-

Add anhydrous and degassed 2-propanol (to achieve the desired concentration, e.g., 0.5 M).

-